4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO4S/c1-19-13-8-5-11(9-14(13)20-2)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVRTSMMPGQQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
The synthesis of 4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide follows a classic sulfonamide formation strategy, involving the reaction of a sulfonyl chloride with a primary amine. The general reaction proceeds as follows:
$$
\text{4-Bromobenzenesulfonyl chloride} + \text{3,4-Dimethoxyaniline} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$
Key Reagents and Conditions
- Sulfonyl chloride : 4-Bromobenzenesulfonyl chloride (commercially available or synthesized via chlorination of 4-bromobenzenesulfonic acid).
- Amine : 3,4-Dimethoxyaniline, selected for its electron-rich aromatic ring, which enhances nucleophilicity.
- Base : Triethylamine (TEA) or pyridine, used to neutralize HCl and drive the reaction to completion.
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF), chosen for their ability to dissolve both reactants.
Stepwise Procedure
- Reaction Setup : 4-Bromobenzenesulfonyl chloride (1.0 equiv) is dissolved in anhydrous DCM under nitrogen.
- Amine Addition : 3,4-Dimethoxyaniline (1.1 equiv) is added dropwise, followed by TEA (1.5 equiv).
- Stirring : The mixture is stirred at room temperature for 12–24 hours.
- Workup : The solution is washed with water, 1M HCl, and brine. The organic layer is dried over Na₂SO₄.
- Purification : The crude product is recrystallized from ethanol/water (3:1) or purified via silica gel chromatography (ethyl acetate/hexane gradient).
Purification and Characterization
Purification Techniques
- Recrystallization : Ethanol/water (3:1) yields crystals with >99% purity.
- Chromatography : Silica gel with ethyl acetate/hexane (1:3 → 1:1) achieves similar purity but is less cost-effective for large-scale production.
Spectroscopic Data
Table 2: Characterization of this compound
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, 2H, Ar-H), 7.62 (d, 2H, Ar-H), 6.88 (s, 1H, Ar-H), 6.75 (d, 1H, Ar-H), 3.89 (s, 6H, OCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 152.1, 149.3, 137.8, 132.4, 129.7, 127.2, 114.5, 111.2, 56.1 (OCH₃) |
| IR (KBr) | 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 1240 cm⁻¹ (C-O) |
| MS (ESI+) | m/z 372.23 [M+H]⁺ |
Interpretation :
Scalability and Industrial Considerations
Large-Scale Synthesis Challenges
- Cost of 4-Bromobenzenesulfonyl Chloride : ≈$450/kg (bulk pricing).
- Waste Management : HCl neutralization requires careful handling to meet environmental regulations.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
4-Bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide has been explored for its potential as an antitumor agent . Research indicates that compounds with similar structures can inhibit tubulin polymerization, which is crucial for cancer cell division. The methoxy groups enhance lipophilicity, improving cellular uptake and bioavailability.
2. Antimicrobial Activity
The compound exhibits antimicrobial properties , particularly against bacterial infections. Sulfonamides are known to inhibit bacterial folate synthesis by targeting dihydropteroate synthase (DHPS), an enzyme essential for DNA and RNA synthesis in bacteria.
3. Enzyme Inhibition Studies
Research has shown that the compound can act as an enzyme inhibitor , potentially affecting various biochemical pathways. Its interaction with protein targets, such as human serum albumin, may influence its pharmacokinetics and therapeutic efficacy .
Data Tables
Case Studies
1. Anticancer Activity Evaluation
A study evaluated the anticancer activity of sulfonamide derivatives, including this compound, using multicellular spheroid models. Results indicated significant growth inhibition in various cancer cell lines, suggesting the compound's potential as a therapeutic agent .
2. Clinical Relevance in Antibacterial Treatment
Clinical evaluations have highlighted the role of sulfonamides in treating resistant bacterial infections. Modifications such as bromination and methoxylation have been linked to improved potency against resistant strains .
Mechanism of Action
The mechanism of action of 4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is involved in regulating pH in tumor cells, and its inhibition can lead to a decrease in tumor cell proliferation and survival. The compound binds to the active site of CA IX, preventing the enzyme from catalyzing the hydration of carbon dioxide, which is crucial for maintaining the acidic environment of tumor cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations in Bromobenzenesulfonamide Derivatives
The biological and physicochemical properties of sulfonamides are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Observations:
- Methoxy vs. Halogen Substituents : Methoxy groups (electron-donating) increase solubility in polar solvents compared to halogen substituents (electron-withdrawing), which may enhance membrane permeability .
- Biological Activity : Derivatives with 3,4-dimethoxyphenyl groups (e.g., compound Z-10 in ) exhibit potent VEGFR-2 inhibition, surpassing dasatinib in activity. This suggests that the 3,4-dimethoxy configuration optimizes target binding .
Biological Activity
4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : C15H16BrN1O4S
- Molecular Weight : 394.26 g/mol
The presence of the bromine atom and methoxy groups in the aromatic rings contributes to its biological activity by influencing the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, this compound was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| This compound | E. coli | 6.72 |
| This compound | S. aureus | 6.63 |
These results suggest that this compound has potent activity against common pathogens, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated in various in vivo models. In one study, the compound was shown to inhibit carrageenan-induced paw edema in rats at different time intervals:
| Time (h) | Percentage Inhibition (%) |
|---|---|
| 1 | 94.69 |
| 2 | 89.66 |
| 3 | 87.83 |
This significant reduction in inflammation highlights the compound's potential as a therapeutic agent for inflammatory conditions .
Anticancer Activity
The anticancer properties of sulfonamide derivatives have also been explored extensively. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 2.5 |
| HT-29 (Colon) | 2.8 |
| A-549 (Lung) | 2.3 |
The compound showed promising results compared to doxorubicin, a standard chemotherapeutic agent, indicating its potential as a novel anticancer drug .
The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes and pathways involved in disease processes:
- Antimicrobial Action : The sulfonamide moiety interferes with bacterial folic acid synthesis by inhibiting dihydropteroate synthase.
- Anti-inflammatory Action : The compound may modulate pro-inflammatory cytokines and inhibit cyclooxygenase activity.
- Anticancer Action : It may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
Case Studies and Research Findings
Several studies have focused on the structure-activity relationships (SAR) of benzenesulfonamides, revealing that modifications at specific positions can enhance biological activity. For instance, substituents like methoxy groups significantly improve potency against cancer cells due to increased lipophilicity and better receptor binding .
Q & A
Q. What are the key considerations for synthesizing 4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide in a laboratory setting?
Synthesis typically involves multi-step reactions, starting with sulfonylation of 3,4-dimethoxyaniline using 4-bromobenzenesulfonyl chloride. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity and solubility .
- Catalysts : Base catalysts like triethylamine (TEA) or K₂CO₃ neutralize HCl byproducts .
- Purification : Column chromatography or recrystallization (ethanol/water mixtures) ensures >95% purity .
- Yield optimization : Stoichiometric ratios (1:1.1 for amine:sulfonyl chloride) and reflux conditions (70–80°C, 6–8 hours) improve efficiency .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons at δ 7.1–8.2 ppm) .
- X-ray crystallography : Resolves dihedral angles between benzene rings (e.g., 41.2° in analogous sulfonamides) and hydrogen-bonding networks (N–H⋯O) critical for crystal packing .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 395.01) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HepG2, HeLa) at 10–100 µM concentrations .
- Enzyme inhibition : Fluorometric assays for VEGFR-2 or carbonic anhydrase isoforms (IC₅₀ determination) .
- Antimicrobial testing : Broth microdilution (MIC values against S. aureus or E. coli) .
Advanced Research Questions
Q. How does the 3,4-dimethoxyphenyl moiety influence structure-activity relationships (SAR) in sulfonamide derivatives?
- Electron-donating effects : Methoxy groups enhance π-π stacking with hydrophobic enzyme pockets (e.g., VEGFR-2’s ATP-binding site) .
- Conformational rigidity : Dihedral angles between the sulfonamide and aryl rings affect target binding. For example, derivatives with angles <40° show 2–3× higher VEGFR-2 inhibition than those with angles >50° .
- Hydrogen-bonding capacity : The sulfonamide NH acts as a hydrogen bond donor, critical for interaction with catalytic residues like Asp1046 in VEGFR-2 .
Q. What crystallographic insights explain the compound’s stability and solubility?
- Crystal packing : U-shaped molecular conformation (torsion angle ~68.4°) promotes dense packing via N–H⋯O and F⋯F interactions (in fluorinated analogs), reducing aqueous solubility .
- Thermal stability : High melting points (>200°C) correlate with strong intermolecular forces, necessitating DMSO or DMF for dissolution in biological assays .
Q. How can mechanistic studies elucidate its mode of action in enzyme inhibition?
- Molecular docking : Simulations (AutoDock Vina) reveal binding poses in VEGFR-2’s active site, with docking scores <−9.0 kcal/mol indicating high affinity .
- Kinetic assays : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition. For example, compound 19 ( ) showed competitive inhibition of VEGFR-2 with Kᵢ = 0.12 µM .
- Mutagenesis studies : Ala-scanning of enzyme active sites identifies critical residues (e.g., Lys868 in VEGFR-2) for sulfonamide binding .
Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?
- Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere, moisture control) to mitigate discrepancies in yields (40–75% across studies) .
- Batch variability : Use HPLC to detect impurities (>98% purity required for consistent bioactivity) .
- Cell line heterogeneity : Compare results across multiple cell lines (e.g., HT-29 vs. Daoy) to account for tissue-specific responses .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Co-crystallization : Co-formers like nicotinamide enhance solubility via hydrogen-bonded cocrystals .
- Prodrug design : Esterification of sulfonamide NH increases logP (e.g., acetylated analogs show 3× higher Caco-2 permeability) .
- Nanoformulation : Liposomal encapsulation improves plasma half-life (e.g., PEGylated liposomes sustain release over 48 hours) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
